

Introduction: The Unique Utility of a Bifunctional Linker

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Compound of Interest

Compound Name: **12-Amino-1-dodecanol**

Cat. No.: **B015352**

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As researchers and developers in the pharmaceutical and material sciences, we constantly seek molecules that offer versatility and precision. **12-Amino-1-dodecanol** is one such molecule, a bifunctional linear chain compound that provides a unique combination of a hydrophilic head and a lipophilic tail, capped with two distinct reactive functional groups: a primary amine ($-\text{NH}_2$) and a primary alcohol ($-\text{OH}$). This structure makes it an invaluable building block, particularly as a linker in complex molecular architectures and a key component in advanced drug delivery systems.[1][2]

This guide provides a comprehensive overview of the core chemical and physical properties of **12-Amino-1-dodecanol**, outlines robust protocols for its characterization, and explores its applications, offering field-proven insights for its effective utilization in research and development.

Part 1: Core Physicochemical Properties

The functionality of **12-Amino-1-dodecanol** is a direct result of its molecular structure: a 12-carbon aliphatic chain that imparts significant lipophilicity, terminated by polar amino and hydroxyl groups. This amphiphilic nature governs its solubility, thermal properties, and intermolecular interactions.

Structural and General Properties

A clear understanding of the fundamental properties is the first step in applying this molecule effectively. Key identifiers and physical characteristics are summarized below.

Property	Value	Source(s)
IUPAC Name	12-aminododecan-1-ol	[3] [4]
CAS Number	67107-87-3	[4] [5] [6]
Molecular Formula	C ₁₂ H ₂₇ NO	[3] [5]
Molecular Weight	201.35 g/mol	[3] [5]
Appearance	White to off-white crystalline powder/solid	[6]
Purity (Typical)	>98.0% (by Gas Chromatography)	[6]

Thermal and Solubility Profile

The long alkyl chain results in a relatively high melting point for an alcohol of its class, while the terminal polar groups allow for solubility in polar organic solvents.

Property	Value	Rationale & Significance	Source(s)
Melting Point	79 - 83 °C (typically ~81 °C)	The high melting point is due to strong intermolecular hydrogen bonding via -OH and -NH ₂ groups and van der Waals forces along the C12 chain. This solid nature is important for handling and stability.	[6]
Boiling Point	~303.6 °C (at 760 mmHg)	The high boiling point reflects the significant energy required to overcome strong intermolecular forces in the liquid state.	[1]
Density	~0.9 g/cm ³	This density is typical for long-chain aliphatic compounds.	[1]
Solubility	Soluble in Methanol, Dichloromethane, DMSO	The polar functional groups allow for solubility in polar organic solvents. It is poorly soluble in water due to the long hydrophobic C12 chain.	[6]

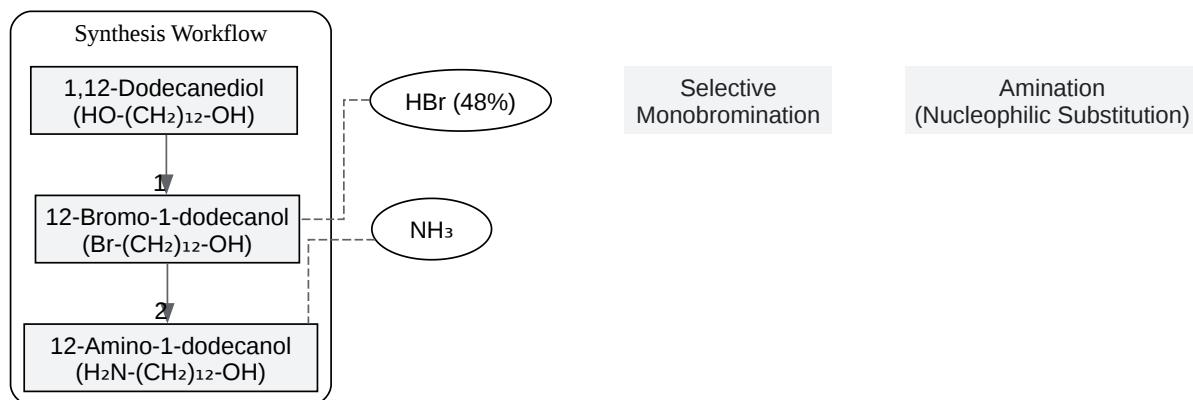
Part 2: Synthesis and Structural Elucidation

The reliable synthesis and rigorous characterization of **12-Amino-1-dodecanol** are critical for its successful application, ensuring purity and structural integrity.

Common Synthetic Pathway

A logical and frequently employed synthetic route involves a two-step process starting from a commercially available precursor, 1,12-dodecanediol. This method offers high selectivity and good yields.[\[1\]](#)

- Selective Monobromination: 1,12-dodecanediol is reacted with hydrobromic acid (HBr). By controlling the stoichiometry and reaction conditions, one hydroxyl group is selectively substituted to yield 12-bromo-1-dodecanol.[\[7\]](#) This intermediate is key as it differentiates the two ends of the molecule.
- Amination: The resulting 12-bromo-1-dodecanol is then subjected to amination, where the bromine atom is displaced by an amino group. This is typically achieved using ammonia or a protected amine equivalent, followed by deprotection. This step yields the final product, **12-Amino-1-dodecanol**.[\[1\]](#)



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Caption: Synthetic workflow for **12-Amino-1-dodecanol**.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of **12-Amino-1-dodecanol** requires a multi-technique spectroscopic approach. Each method provides complementary information, creating a self-validating dataset.

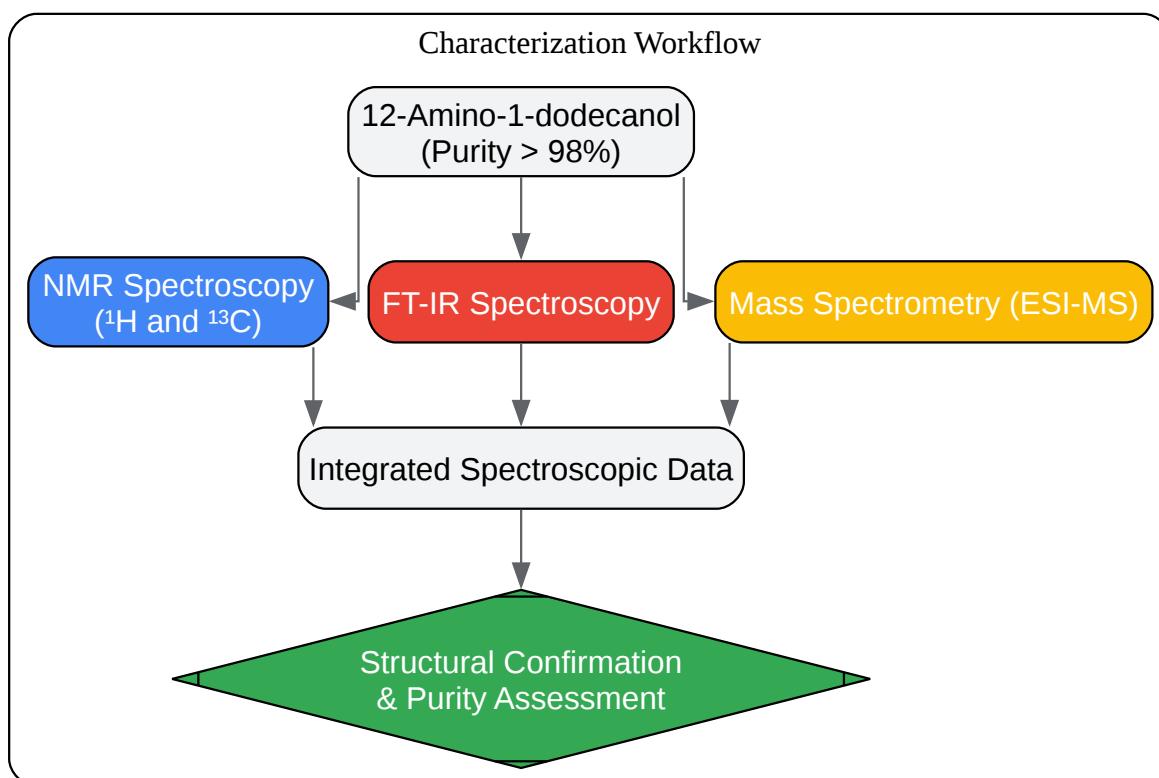
NMR is the most powerful tool for elucidating the precise structure. For this molecule, the key is to confirm the presence of the C12 chain and the terminal functional groups.

- ¹H NMR (Proton NMR):
 - Rationale: This technique identifies the chemical environment of all hydrogen atoms. We expect to see distinct signals for the protons adjacent to the -OH and -NH₂ groups, a large unresolved multiplet for the bulk methylene (-CH₂-) chain, and signals for the protons on the heteroatoms themselves.
 - Expected Spectrum (in CDCl₃):
 - ~3.64 ppm (triplet): 2 protons of the -CH₂- group adjacent to the hydroxyl group (-CH₂OH). The triplet splitting is due to coupling with the neighboring CH₂ group.
 - ~2.68 ppm (triplet): 2 protons of the -CH₂- group adjacent to the amino group (-CH₂NH₂). This signal is shifted downfield by the electron-withdrawing nitrogen.
 - ~1.57 ppm (multiplet): Protons on the carbons beta to the functional groups.
 - ~1.26 ppm (broad singlet/multiplet): A large integral representing the ~16 protons of the central 8 methylene units of the alkyl chain. These protons are chemically similar and overlap significantly.
 - Variable (broad singlet): Protons from -OH and -NH₂. Their chemical shift is highly dependent on concentration and solvent due to hydrogen bonding and exchange.
- ¹³C NMR (Carbon NMR):

- Rationale: This identifies all unique carbon environments. We expect to see two distinct signals for the carbons attached to the N and O atoms, and a set of signals for the alkyl chain carbons.
- Expected Spectrum (in CDCl_3):
 - ~63.1 ppm: Carbon of the $-\text{CH}_2\text{OH}$ group.
 - ~42.2 ppm: Carbon of the $-\text{CH}_2\text{NH}_2$ group.
 - ~25.0 - 34.0 ppm: A series of peaks corresponding to the 10 other unique carbons in the aliphatic chain.
- Rationale: IR spectroscopy is ideal for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies. For **12-Amino-1-dodecanol**, the key is to observe stretches for O-H, N-H, and C-H bonds.
- Expected Salient Peaks:
 - $3300\text{-}3400 \text{ cm}^{-1}$ (broad): A strong, broad absorption characteristic of O-H stretching, broadened by hydrogen bonding. This band will likely overlap with the N-H stretching.
 - $3100\text{-}3300 \text{ cm}^{-1}$ (medium): N-H stretching of the primary amine. This may appear as a shoulder on the broader O-H peak.
 - $2850\text{-}2960 \text{ cm}^{-1}$ (strong, sharp): C-H stretching vibrations of the long alkyl chain. This is often the most intense feature in the spectrum.
 - $1590\text{-}1650 \text{ cm}^{-1}$ (medium): N-H bending (scissoring) vibration of the primary amine.
 - $1050\text{-}1150 \text{ cm}^{-1}$ (strong): C-O stretching vibration of the primary alcohol.
 - ~1130 cm^{-1} (weak-medium): C-N stretching vibration.
- Rationale: MS provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to observe the molecular ion.

- Expected Data (ESI-MS):

- $[M+H]^+$ Ion: A prominent peak at m/z 202.36, corresponding to the protonated molecule ($C_{12}H_{27}NO + H^+$). The exact mass measurement should be consistent with the calculated value of 202.2165.^[3]
- Fragmentation: While less pronounced in ESI, fragmentation could involve the loss of water (H_2O) from the alcohol or ammonia (NH_3) from the amine, leading to ions at lower m/z values.



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Caption: A multi-technique workflow for structural validation.

Part 3: Applications in Research and Drug Development

The true value of **12-Amino-1-dodecanol** lies in its application. Its bifunctional, amphiphilic nature makes it a versatile tool in several advanced fields.

Linker Molecule in Bioconjugation and PROTACs

The orthogonal reactivity of the amino and hydroxyl groups is a key advantage. One group can be reacted while the other is protected, and vice versa. This allows **12-Amino-1-dodecanol** to act as a flexible, lipophilic linker to connect two different molecular entities, such as a targeting ligand and a therapeutic payload.^[8] In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), such linkers are essential for tethering a target-binding molecule to an E3 ligase-recruiting moiety. The 12-carbon chain provides spatial separation and can enhance cell membrane permeability.

Component of Lipid Nanoparticles (LNPs) for Drug Delivery

Modern drug delivery, especially for nucleic acids (like mRNA and siRNA), relies heavily on LNPs.^[9] These formulations typically consist of four lipid types: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.^[10]

12-Amino-1-dodecanol can serve as a foundational building block for synthesizing novel ionizable lipids. The primary amine can be tertiary-functionalized to create a cationic/ionizable headgroup, while the hydroxyl group can be esterified with lipid tails.^[10] The properties of the resulting ionizable lipid are critical for encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm of target cells.^[11] Its C12 chain contributes to the structural integrity of the nanoparticle core.

Surface Modification and Surfactant Synthesis

The amino and hydroxyl groups can be used to modify surfaces, improving properties like adhesion or biocompatibility.^[2] Furthermore, it serves as a precursor for specialty surfactants and emulsifiers. For example, ethoxylation of the alcohol group and quaternization of the amino

group can produce cationic surfactants with unique properties for use in formulations or as phase-transfer catalysts.[12]

Part 4: Safety and Handling

As with any chemical reagent, proper handling is paramount. Researchers should always consult the latest Safety Data Sheet (SDS) before use.

- Hazard Identification: **12-Amino-1-dodecanol** is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][8]
- Recommended Handling:
 - Work in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
 - Avoid generating dust.
 - Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere and away from light to prevent degradation.[4]

Conclusion

12-Amino-1-dodecanol is more than just a long-chain alcohol. It is a sophisticated molecular tool whose value is derived from the strategic placement of two distinct functional groups at the termini of a lipophilic spacer. This structure provides a predictable platform for synthesis and conjugation. For scientists in drug development, its potential as a component in next-generation lipid nanoparticle delivery systems is particularly compelling. By understanding its fundamental properties and employing rigorous characterization, researchers can confidently leverage the unique capabilities of **12-Amino-1-dodecanol** to advance their projects.

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